molecular formula C14H12ClNO4 B6391429 2-CHLORO-5-(3,5-DIMETHOXYPHENYL)ISONICOTINIC ACID CAS No. 1258622-61-5

2-CHLORO-5-(3,5-DIMETHOXYPHENYL)ISONICOTINIC ACID

Cat. No.: B6391429
CAS No.: 1258622-61-5
M. Wt: 293.70 g/mol
InChI Key: OKFWJDGUZDVYLD-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid is a pyridine-based compound featuring a carboxylic acid group at position 4, a chlorine substituent at position 2, and a 3,5-dimethoxyphenyl group at position 5 of the pyridine ring. Its molecular formula is C₁₄H₁₂ClNO₄, with a molecular weight of 293.7 g/mol. The 3,5-dimethoxy substitution on the phenyl ring introduces electron-donating effects, while the chlorine atom at position 2 exerts electron-withdrawing properties, influencing the compound’s electronic environment and reactivity.

Properties

IUPAC Name

2-chloro-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-19-9-3-8(4-10(5-9)20-2)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWJDGUZDVYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687862
Record name 2-Chloro-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-61-5
Record name 2-Chloro-5-(3,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative addition, transmetalation, and reductive elimination to form the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted isonicotinic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H12ClNO4 and features a chloro group at the 2-position and a 3,5-dimethoxyphenyl group at the 5-position of the isonicotinic acid backbone. Its structural uniqueness contributes to its reactivity and interaction with biological targets.

Chemistry

Building Block for Synthesis:
2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions, including:

  • Suzuki–Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds, making it essential for synthesizing complex compounds.
  • Substitution Reactions: The chloro group can be replaced with other functional groups, enhancing the compound's versatility in synthetic pathways.

Biology

Biological Activity Studies:
Research indicates that this compound may have potential biological activities, including:

  • Antimicrobial Properties: Studies have suggested that derivatives of isonicotinic acids exhibit antimicrobial effects, which could be explored further with this compound.
  • Anticancer Research: Preliminary investigations into the compound's mechanism of action suggest it may interact with specific enzymes or receptors involved in cancer pathways.

Mechanism of Action:
The exact mechanism by which 2-chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid exerts its biological effects involves binding to molecular targets. Understanding these interactions can lead to insights into its therapeutic potential.

Industry

Development of Specialty Chemicals:
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties allow it to be utilized in developing new materials with specific characteristics tailored for various applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to phenylacetic acid derivatives with dimethoxy substitutions (), which share the 3,5-dimethoxyphenyl motif but differ in their core structures:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid Pyridine (carboxylic acid at C4) Cl at C2; 3,5-dimethoxyphenyl at C5 C₁₄H₁₂ClNO₄ 293.7 Not reported
(3,5-Dimethoxyphenyl)acetic acid Benzene (acetic acid side chain) 3,5-dimethoxyphenyl at C1 C₁₀H₁₂O₄ 196.19 Not reported
(3,4-Dimethoxyphenyl)acetic acid Benzene (acetic acid side chain) 3,4-dimethoxyphenyl at C1 C₁₀H₁₂O₄ 196.19 96–99
(2,3-Dimethoxyphenyl)acetic acid Benzene (acetic acid side chain) 2,3-dimethoxyphenyl at C1 C₁₀H₁₂O₄ 196.19 Not reported

Key Observations :

  • Substituent Positions : The 3,5-dimethoxy substitution pattern is shared with (3,5-dimethoxyphenyl)acetic acid, but positional differences in other analogs (e.g., 2,3- or 3,4-dimethoxy) alter steric and electronic effects. For example, the 3,4-dimethoxy analog has a higher melting point (96–99°C), likely due to improved crystal packing .

Electronic and Solubility Properties

  • Electron-Donating vs. However, the chlorine atom at position 2 of the pyridine ring counteracts this by withdrawing electrons, reducing overall solubility compared to non-halogenated analogs.
  • Acidity : The carboxylic acid group in isonicotinic acid derivatives is more acidic (pKa ~1–2) than in phenylacetic acids (pKa ~4–5) due to the electron-withdrawing pyridine nitrogen .

Biological Activity

2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid (CAS Number: 1261899-42-6) is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid is C14H12ClNO4C_{14}H_{12}ClNO_4, with a molecular weight of approximately 293.70 g/mol. The compound features a chlorinated isonicotinic acid core substituted with a dimethoxyphenyl group, which is significant for its biological interactions.

Research indicates that 2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid exhibits several mechanisms of action:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its effects on weight management and metabolic disorders.
  • Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Overview

Activity Type Details References
Antidepressant EffectsModulates serotonin receptors; reduces depressive behavior in animal models.
Anti-obesity PotentialInfluences metabolic pathways; reduces food intake and body weight in rodent studies.
Antioxidant PropertiesScavenges free radicals; protects against oxidative damage in vitro.

Case Studies and Research Findings

  • Antidepressant Effects :
    In a study examining the effects of various isonicotinic acid derivatives, 2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid demonstrated significant antidepressant-like effects in rodent models. The compound was administered at doses ranging from 10 to 30 mg/kg, showing a marked reduction in immobility time during forced swim tests compared to controls. This suggests a potential for clinical application in treating depression.
  • Anti-obesity Research :
    A recent investigation into the anti-obesity effects of the compound revealed that it significantly reduced body weight gain in high-fat diet-induced obesity models. Mice treated with the compound exhibited a decrease in caloric intake and an increase in energy expenditure, highlighting its potential as a therapeutic agent for obesity management.
  • Antioxidant Activity :
    The antioxidant capacity of 2-Chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid was evaluated using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals, with IC50 values comparable to well-known antioxidants such as ascorbic acid. This property may contribute to its protective effects against neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(3,5-dimethoxyphenyl)isonicotinic acid, and how does its structural complexity influence reaction optimization?

  • Methodological Answer : The synthesis typically involves coupling halogenated isonicotinic acid derivatives with substituted aryl boronic acids via Suzuki-Miyaura cross-coupling. The electron-rich 3,5-dimethoxyphenyl group necessitates careful control of reaction conditions (e.g., Pd catalyst loading, temperature, and base selection) to avoid dehalogenation or over-reduction. Purification via column chromatography with gradients of ethyl acetate/hexane is critical due to polar byproducts . Structural analogs in (e.g., dimethoxyphenyl acetic acids) highlight challenges in preserving methoxy stability under acidic conditions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. The ¹H NMR spectrum should exhibit distinct signals for the methoxy groups (δ 3.75–3.85 ppm, singlet) and aromatic protons (δ 6.5–8.0 ppm, multiplet patterns). Discrepancies in coupling constants may indicate rotational isomerism. Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported toxicity profiles (e.g., carcinogenicity vs. bioactivity)?

  • Methodological Answer : highlights conflicting data on carcinogenicity (TDLo = 39 g/kg in rats) and mutagenicity. To resolve this, conduct Ames tests (with/without metabolic activation) and in vivo micronucleus assays. Compare results with structurally related compounds (e.g., tibric acid derivatives in ) to isolate toxicity mechanisms. Dose-response studies in zebrafish embryos or 3D liver spheroid models can clarify thresholds for adverse effects .

Q. How does the substitution pattern (chloro + dimethoxy) influence binding affinity in enzymatic targets, such as cytochrome P450 isoforms?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) and surface plasmon resonance (SPR) are critical. The chloro group may enhance π-π stacking with hydrophobic pockets, while methoxy substituents could disrupt hydrogen bonding. Compare with ’s findings on dichloro isonicotinic acid induction of CYP98A5 in plants. Use kinetic assays (e.g., fluorometric CYP inhibition) to quantify IC50 shifts .

Q. What are the challenges in developing radiopharmaceutical tracers from this compound, and how can isotopic labeling be optimized?

  • Methodological Answer : The chloro substituent allows for ¹⁸F or ¹¹C isotopic labeling via nucleophilic aromatic substitution. However, steric hindrance from the 3,5-dimethoxy groups may reduce labeling efficiency. Optimize precursor design (e.g., nitro → ¹⁸F displacement) using microwave-assisted synthesis. Validate stability via radio-HPLC and assess biodistribution in murine models with PET/CT imaging .

Data Contradiction & Validation

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies arise from the compound’s amphiphilic nature (polar carboxylic acid + hydrophobic aryl groups). Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimental validation via dynamic light scattering (DLS) in DMSO/water mixtures can identify aggregation thresholds. Cross-reference with analogs in (e.g., dimethoxyphenyl acetic acids) for trends in logP values .

Experimental Design Considerations

Q. What in vitro/in vivo models are most suitable for evaluating anti-inflammatory or anticancer activity?

  • Methodological Answer : Prioritize LPS-induced RAW 264.7 macrophages for anti-inflammatory screening (NF-κB inhibition via ELISA). For anticancer studies, use patient-derived xenografts (PDXs) with transcriptomic profiling to identify pathways sensitive to the compound’s dual substituent effects. Dose escalation studies in immunocompromised mice (e.g., NOD/SCID) are critical for pharmacokinetic modeling .

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